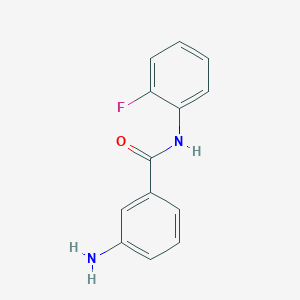

3-Amino-N-(2-fluorophenyl)benzamide

Overview

Description

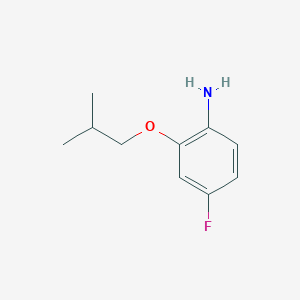

3-Amino-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.24 and a molecular formula of C13H11FN2O . It is a solid at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, and density, it is recommended to refer to a detailed chemical database .Scientific Research Applications

Pharmacological Properties and Clinical Use

The pharmacological properties and clinical use of benzamide derivatives are well-documented, particularly for compounds like metoclopramide. Metoclopramide is known for its gastro-intestinal diagnostic applications, treatment of vomiting, and as a facilitator in radiological identification of small intestine lesions. It influences the motility of the gastro-intestinal tract and has been studied for its effects on the absorption of other drugs, demonstrating its role in accelerating gastric emptying (Pinder et al., 2012).

Degradation of Acetaminophen

Another area of research involves the degradation of acetaminophen, a common analgesic, by advanced oxidation processes (AOPs). This research highlights the potential environmental impact and biotoxicity of pharmaceutical compounds and their degradation by-products (Qutob et al., 2022).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) derivatives, related to benzamide compounds, have been explored for their self-assembly properties in nanotechnology and polymer processing. This research underscores the importance of benzamide derivatives in developing new materials with potential biomedical applications (Cantekin et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to target histone deacetylases (hdacs), particularly hdac1, 2, and 3 .

Mode of Action

It’s known that hdac inhibitors like this compound work by blocking the action of hdac enzymes, thereby increasing acetylation levels of histones and other proteins, which can affect gene expression and other cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-N-(2-fluorophenyl)benzamide are likely related to its inhibition of HDACs. This can lead to changes in gene expression, affecting various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and genes affected by its HDAC inhibitory activity. In general, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells .

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGBAASORPVMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

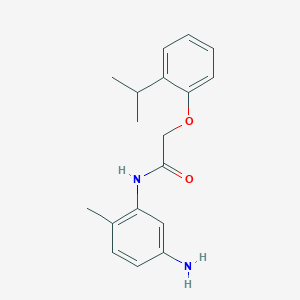

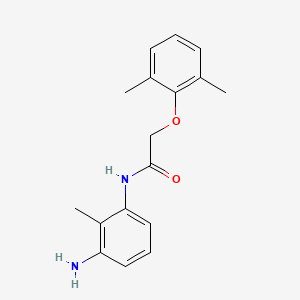

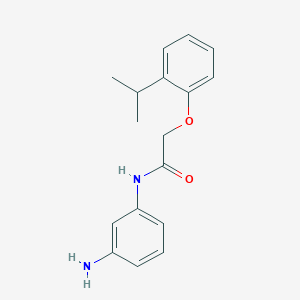

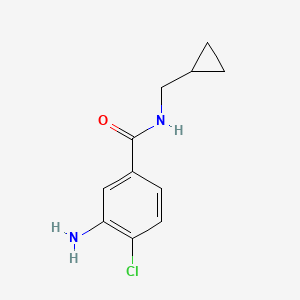

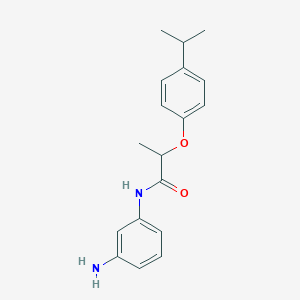

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Benzimidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3174908.png)

![1-[2-(2-Methylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3174955.png)